

Elucidation of the Chemical Structure of Soladulcoside A: A Technical Guide

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Compound of Interest

Compound Name: Soladulcoside A

Cat. No.: B237674

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Introduction

Soladulcoside A is a steroidal glycoside first isolated from the aerial parts of *Solanum dulcamara*. As a member of the spirostanol glycoside family, it has garnered interest for its potential biological activities. The precise determination of its complex chemical structure is paramount for understanding its structure-activity relationships and for enabling further research into its therapeutic potential. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of **Soladulcoside A**, presenting the key data and experimental protocols that were instrumental in defining its molecular architecture.

Data Presentation

The structural determination of **Soladulcoside A** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical degradation studies. The quantitative data derived from these analyses are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **Soladulcoside A** (500 MHz, $\text{C}_5\text{D}_5\text{N}$)

Position	δH (ppm)	Multiplicity	J (Hz)
Aglycone			
3	3.95	m	
15	4.85	dd	8.5, 7.0
16	4.92	m	
19-CH ₃	0.88	s	
21-CH ₃	1.05	d	7.0
23	4.30	t	7.5
27-CH ₃	0.95	d	6.5
Glucosyl Moiety			
1'	4.88	d	7.5
2'	4.35	t	8.0
3'	4.15	t	8.5
4'	4.10	t	8.5
5'	3.90	m	
6'a	4.40	dd	11.5, 2.0
6'b	4.25	dd	11.5, 5.0
Rhamnosyl Moiety			
1''	6.35	br s	
2''	4.80	m	
3''	4.65	dd	9.5, 3.0
4''	4.30	t	9.5
5''	4.95	m	
6''	1.75	d	6.0

Table 2: ^{13}C NMR Spectroscopic Data for **Soladulcoside A** (125 MHz, $\text{C}_5\text{D}_5\text{N}$)

Position	δC (ppm)	Position	δC (ppm)
Aglycone		Glucosyl Moiety	
1	37.8	1'	102.5
2	30.2	2'	80.1
3	77.9	3'	78.5
4	39.1	4'	71.8
5	45.3	5'	78.2
6	28.9	6'	62.9
7	32.5	Rhamnosyl Moiety	
8	35.6	1"	102.1
9	54.7	2"	72.9
10	35.9	3"	72.8
11	21.5	4"	74.5
12	40.1	5"	69.8
13	41.2	6"	18.8
14	56.8		
15	78.3		
16	81.2		
17	62.7		
18	16.5		
19	12.5		
20	42.1		
21	15.2		
22	110.1		

23	72.1
24	34.5
25	30.8
26	211.5
27	17.1

Table 3: Mass Spectrometry Data for **Soladulcoside A**

Technique	Ionization Mode	Observed m/z	Interpretation
FAB-MS	Positive	771.4168	[M+H] ⁺ (Calculated for C ₃₉ H ₆₃ O ₁₅ : 771.4167)
FAB-MS	Positive	793.3987	[M+Na] ⁺ (Calculated for C ₃₉ H ₆₂ O ₁₅ Na: 793.3986)
MS/MS of [M+H] ⁺	Positive	625	[M+H - Rhamnose] ⁺
463	[M+H - Rhamnose - Glucose] ⁺ (Aglycone)		

Experimental Protocols

1. Isolation and Purification

The aerial parts of *Solanum dulcamara* were collected, dried, and powdered. The powdered plant material was extracted with methanol (MeOH) at room temperature. The resulting crude extract was concentrated under reduced pressure and then partitioned between n-butanol and water. The n-butanol-soluble fraction, containing the glycosides, was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions containing **Soladulcoside A** were identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Soladulcoside A**.

2. Spectroscopic Analysis

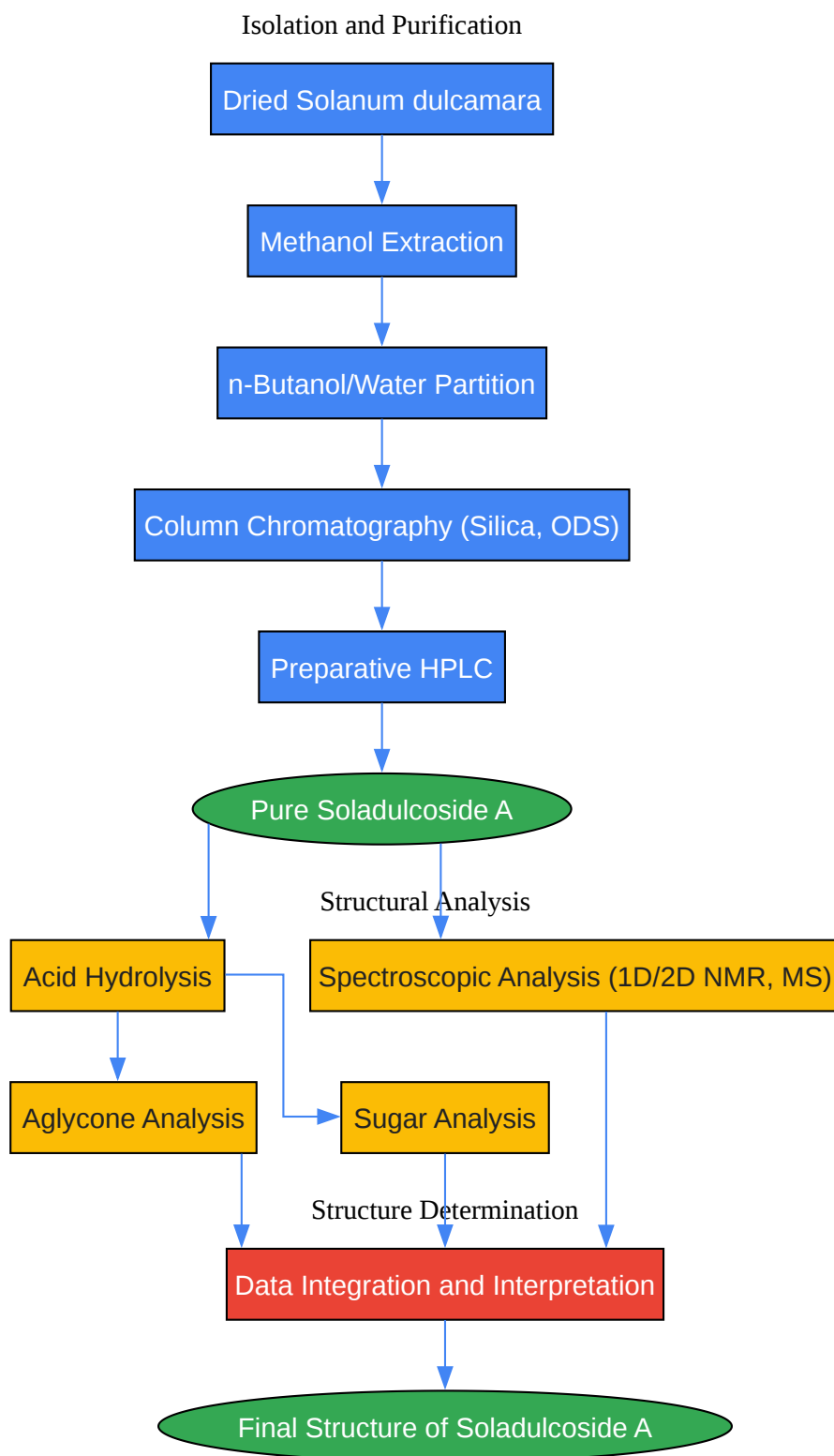
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer in deuterated pyridine ($\text{C}_5\text{D}_5\text{N}$). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are given in Hertz (Hz). 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity of protons and carbons.
- **Mass Spectrometry:** Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of **Soladulcoside A**. MS/MS fragmentation analysis was performed to identify the sugar sequence.

3. Acid Hydrolysis

To identify the constituent monosaccharides and the aglycone, **Soladulcoside A** was subjected to acid hydrolysis. A solution of **Soladulcoside A** in 1M HCl was heated at 90°C for 4 hours. The reaction mixture was then neutralized and partitioned between ethyl acetate and water. The aqueous layer, containing the sugars, was analyzed by TLC and HPLC by comparison with authentic sugar standards. The ethyl acetate layer, containing the aglycone, was purified and its structure was determined by spectroscopic methods.

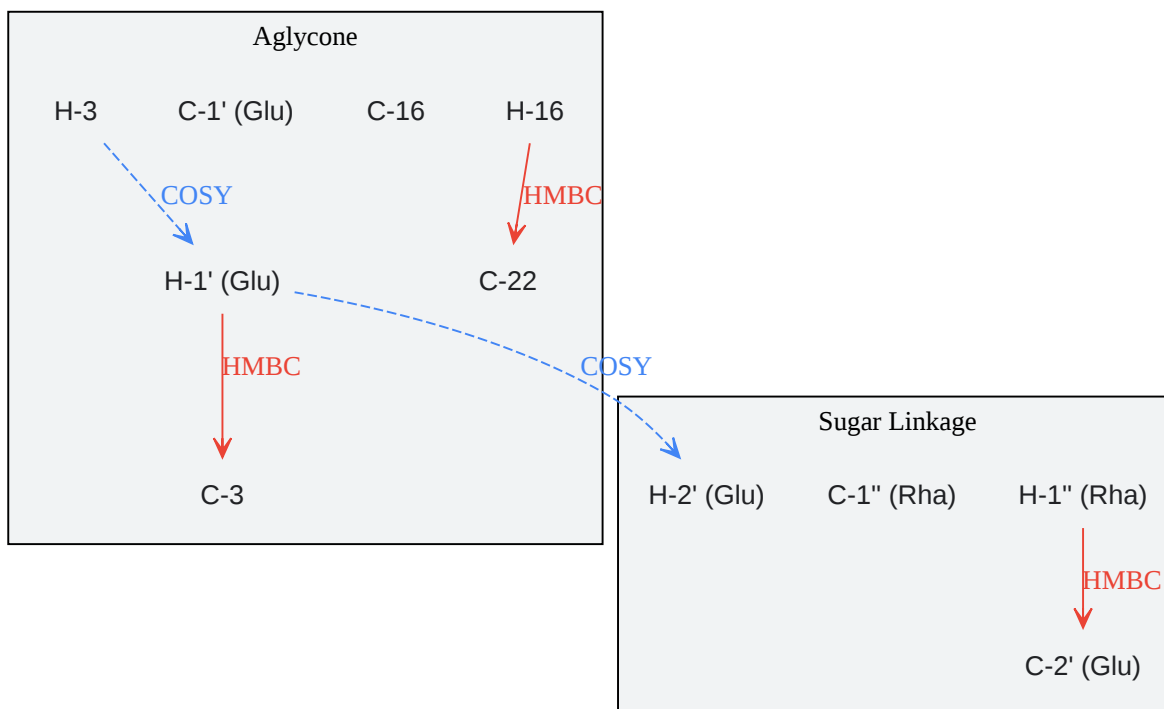
Visualizations

Diagram 1: Workflow for the Structure Elucidation of **Soladulcoside A**



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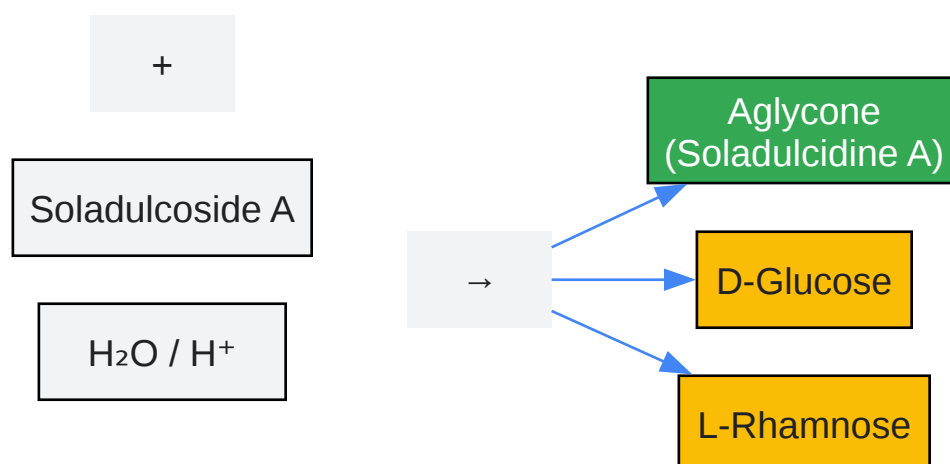
Caption: Overall workflow for the isolation and structural elucidation of **Soladulcoside A**.

Diagram 2: Key HMBC and COSY Correlations in **Soladulcoside A**

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Caption: Key 2D NMR correlations establishing the connectivity of **Soladulcoside A**.

Diagram 3: Acid Hydrolysis of **Soladulcoside A**



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Caption: Reaction scheme for the acid hydrolysis of **Soladulcoside A**.

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